molecular formula C9H9I3 B12618441 1,2,4-Tris(iodomethyl)benzene CAS No. 921595-62-2

1,2,4-Tris(iodomethyl)benzene

Cat. No.: B12618441
CAS No.: 921595-62-2
M. Wt: 497.88 g/mol
InChI Key: OWDDUQHUNGBIMN-UHFFFAOYSA-N
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Description

1,2,4-Tris(iodomethyl)benzene is an organic compound with the molecular formula C9H9I3 It is a derivative of benzene where three hydrogen atoms are replaced by iodomethyl groups at the 1, 2, and 4 positions on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,4-Tris(iodomethyl)benzene can be synthesized through a multi-step process starting from benzene. One common method involves the iodination of benzene to form iodobenzene, followed by the introduction of iodomethyl groups through a series of reactions. The specific steps are as follows:

    Iodination of Benzene: Benzene is treated with iodine and an oxidizing agent such as nitric acid to form iodobenzene.

    Formation of Iodomethyl Groups: Iodobenzene is then reacted with formaldehyde and hydroiodic acid to introduce iodomethyl groups at the desired positions on the benzene ring.

Industrial Production Methods

Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1,2,4-Tris(iodomethyl)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodomethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the iodomethyl groups can lead to the formation of methyl groups or other reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. Reactions are typically carried out in polar solvents such as ethanol or water.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Substitution: Products include derivatives with various functional groups replacing the iodomethyl groups.

    Oxidation: Products include carboxylic acids or aldehydes.

    Reduction: Products include methyl-substituted benzene derivatives.

Scientific Research Applications

1,2,4-Tris(iodomethyl)benzene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and kinetics.

    Biology: Investigated for its potential use in biological labeling and imaging due to the presence of iodine atoms.

    Medicine: Explored for its potential use in radiopharmaceuticals for diagnostic imaging and cancer treatment.

    Industry: Used in the synthesis of specialty chemicals and materials, including polymers and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 1,2,4-Tris(iodomethyl)benzene depends on the specific application and reaction it is involved in. In general, the compound exerts its effects through the reactivity of the iodomethyl groups, which can participate in various chemical reactions. The molecular targets and pathways involved vary depending on the specific context, such as biological systems or chemical synthesis.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Tris(iodomethyl)benzene: Similar structure but with iodomethyl groups at the 1, 3, and 5 positions.

    1,2,3-Tris(iodomethyl)benzene: Iodomethyl groups at the 1, 2, and 3 positions.

    1,4-Bis(iodomethyl)benzene: Two iodomethyl groups at the 1 and 4 positions.

Uniqueness

1,2,4-Tris(iodomethyl)benzene is unique due to the specific positioning of the iodomethyl groups, which can influence its reactivity and the types of reactions it undergoes. This positioning can lead to different steric and electronic effects compared to other isomers, making it valuable for specific applications in synthesis and research.

Properties

CAS No.

921595-62-2

Molecular Formula

C9H9I3

Molecular Weight

497.88 g/mol

IUPAC Name

1,2,4-tris(iodomethyl)benzene

InChI

InChI=1S/C9H9I3/c10-4-7-1-2-8(5-11)9(3-7)6-12/h1-3H,4-6H2

InChI Key

OWDDUQHUNGBIMN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CI)CI)CI

Origin of Product

United States

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